N-methyl-N-(1-pyridin-3-ylpropyl)formamide
Description
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-5-4-6-11-7-9/h4-8,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCIYYMDEHTYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394669 | |
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-12-6 | |
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-pyridin-3-ylpropyl)formamide typically involves the reaction of N-methylformamide with 3-(bromomethyl)pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of N-methylformamide attacks the carbon atom of the bromomethyl group, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: N-methylformamide, 3-(bromomethyl)pyridine
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3)
Temperature: Room temperature
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-pyridin-3-ylpropyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid.
Reduction: The formamide group can be reduced to form N-methyl-N-(1-pyridin-3-ylpropyl)amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid
Reduction: N-methyl-N-(1-pyridin-3-ylpropyl)amine
Substitution: Nitrated or halogenated derivatives of this compound
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research
One of the prominent applications of N-methyl-N-(1-pyridin-3-ylpropyl)formamide is in the development of anticancer agents. Research has shown that derivatives of this compound can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have been explored for their potential to enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Neuroprotective Properties
Studies have indicated that compounds similar to this compound exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile reagent in organic synthesis. It has been utilized in the synthesis of various bioactive molecules, including pyrazole derivatives. For instance, it has been employed in the preparation of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide, showcasing its utility in generating complex structures from simpler precursors .
Formylation Reactions
This compound acts as a formylating agent, facilitating the introduction of formyl groups into organic substrates. Such reactions are crucial for synthesizing aldehydes and related compounds, which are important intermediates in pharmaceuticals and agrochemicals .
Case Study 1: Development of PARP Inhibitors
A study focused on the synthesis and evaluation of substituted pyridones derived from this compound revealed their potential as PARP inhibitors. These compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting their viability as lead compounds for further development in cancer therapy .
Case Study 2: Neuroprotective Agent Exploration
Research investigating the neuroprotective properties of related pyridine derivatives highlighted that certain modifications to this compound enhanced its efficacy in protecting neuronal cells from oxidative stress. This study underscores the importance of structure-activity relationships (SAR) in optimizing therapeutic agents for neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of N-methyl-N-(1-pyridin-3-ylpropyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(1-pyridin-2-ylpropyl)formamide
- N-methyl-N-(1-pyridin-4-ylpropyl)formamide
- N-methyl-N-(1-pyridin-3-ylethyl)formamide
Uniqueness
N-methyl-N-(1-pyridin-3-ylpropyl)formamide is unique due to the specific positioning of the pyridine ring and the propyl chain, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.
Biological Activity
Overview
N-methyl-N-(1-pyridin-3-ylpropyl)formamide, also known by its CAS number 887355-12-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings regarding its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a pyridine ring attached to a formamide moiety, which may contribute to its interaction with biological targets. The presence of the pyridine ring is significant as it can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological receptors.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Its structure suggests it could interact with various receptors, including those involved in neurotransmission and inflammation.
Pharmacological Effects
Research indicates that this compound may have the following pharmacological effects:
- Anti-inflammatory Activity : Studies show that compounds with similar structures can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.
- Antitumor Properties : Preliminary data suggest that this compound may inhibit cancer cell growth, possibly through apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of kinases | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Studies
- Anti-inflammatory Effects : A study conducted on the anti-inflammatory properties of similar compounds highlighted that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential application in chronic inflammatory diseases.
- Antitumor Activity : In a controlled study on cancer cell lines, this compound demonstrated dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, as evidenced by increased markers of programmed cell death.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound analogs to enhance its efficacy and selectivity. These investigations include:
- Structure-Activity Relationship (SAR) : Modifications to the pyridine ring and formamide group have been explored to optimize binding affinity and biological activity.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic potential of the compound in treating inflammatory diseases and tumors.
Q & A
Q. What synthetic routes are available for preparing N-methyl-N-(1-pyridin-3-ylpropyl)formamide, and what are their critical steps?
- Methodological Answer : A common approach involves formylation of a secondary amine precursor. For example, N-formylbenzotriazole can react with N-methyl-N-(1-pyridin-3-ylpropyl)amine in tetrahydrofuran (THF) under inert conditions. Critical steps include:
- Amine preparation : Alkylation of 3-pyridinylpropylamine with methyl iodide.
- Formylation : Use of N-formylbenzotriazole (1.2 eq.) in THF at 0–25°C for 12–24 hours .
- Purification : Column chromatography (e.g., 60–100% ethyl acetate in hexanes) to isolate the product. Yield optimization requires strict stoichiometric control and anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing N-methyl-N-(1-pyridin-3-ylpropyl)formamide?
- Methodological Answer :
- NMR : and NMR are critical. Key features include:
- A singlet at δ ~8.1 ppm for the formyl proton.
- Pyridinyl protons as multiplet signals (δ 7.2–8.6 ppm).
- Methyl groups (δ 2.8–3.2 ppm) .
- LC/MS/MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., m/z 207 [M+H]) and fragmentation patterns .
- IR : Stretching vibrations at ~1670 cm (C=O) and ~1550 cm (pyridine ring) .
Advanced Research Questions
Q. How can computational models predict the stability of this compound in solution?
- Methodological Answer : Apply a Linear Free Energy Model (LFEM) to simulate denaturation profiles. For formamide derivatives, the free energy change (ΔG) increases by ~0.173 kcal/mol per 1% formamide (v/v). Steps include:
- Parameterization : Use density functional theory (DFT) to calculate bond dissociation energies and solvation effects.
- Validation : Compare predicted vs. experimental stability in buffered solutions (e.g., PBS at pH 7.4). Discrepancies >5% formamide require recalibration of hydrogen-bonding parameters .
Q. What strategies resolve contradictions in crystallographic data for N-methyl-N-(1-pyridin-3-ylpropyl)formamide?
- Methodological Answer :
- Data refinement : Use SHELXL for small-molecule refinement. Address disorder in the pyridinyl or propyl chains via:
- PART commands to split occupancy.
- SIMU/SADI restraints to maintain geometric rationality .
- Validation : Check ADPs (anisotropic displacement parameters) with WinGX/ORTEP. High ADPs (>0.1 Å) suggest unresolved disorder; consider twinning tests (e.g., Hooft parameter) .
Q. How to optimize reaction yield while minimizing by-products in formylation?
- Methodological Answer :
- Catalysis : Use copper(I) bromide (5 mol%) with cesium carbonate to enhance coupling efficiency .
- Solvent optimization : Replace THF with DMF for polar aprotic conditions, reducing side reactions (e.g., N-methylation).
- Work-up : Acid-base extraction (e.g., 1M HCl wash) removes unreacted amine precursors. Monitor by TLC (R ~0.4 in EtOAc/hexanes 1:1) .
Q. What challenges arise in analyzing metabolic pathways of N-methyl-N-(1-pyridin-3-ylpropyl)formamide, and how are they addressed?
- Methodological Answer :
- Metabolite trapping : Use glutathione (GSH) or cyanide to stabilize reactive intermediates (e.g., iminium ions).
- Analytical workflows :
In vitro incubation : Liver microsomes + NADPH (1 mM, 37°C, 2 hr).
Detection : LC/MS/MS in MRM mode for glucuronide or carbinolamide conjugates (e.g., m/z 383 → 207 transition) .
- Contradictions : Discrepant in vivo vs. in vitro metabolite profiles may arise from enzyme polymorphisms. Validate with human hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
